molecular formula C19H20N4O3S B10971377 N-benzyl-3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide

N-benzyl-3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide

Cat. No.: B10971377
M. Wt: 384.5 g/mol
InChI Key: IZISVHBYEAEKDD-UHFFFAOYSA-N
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Description

N-benzyl-3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide is a complex organic compound that features a benzyl group, a pyrazole ring, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-benzyl-3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The benzyl and pyrazole groups can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoic acid
  • N-benzyl-3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzylamine

Uniqueness

N-benzyl-3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and sulfonamide linkage makes it particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-benzyl-3-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]benzamide

InChI

InChI=1S/C19H20N4O3S/c1-14-18(13-23(2)21-14)27(25,26)22-17-10-6-9-16(11-17)19(24)20-12-15-7-4-3-5-8-15/h3-11,13,22H,12H2,1-2H3,(H,20,24)

InChI Key

IZISVHBYEAEKDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)C

Origin of Product

United States

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